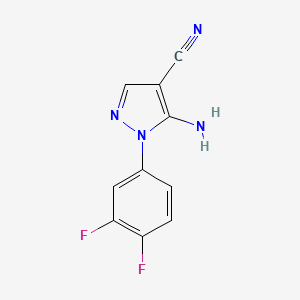

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3,4-difluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSHPRMFJVWQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethanol-Mediated Reflux with Sodium Acetate

The most widely reported method involves reacting 3,4-difluorophenylhydrazine hydrochloride with (1-ethoxyethylidene)malononitrile in ethanol under reflux conditions. Sodium acetate acts as a base to deprotonate the hydrazine intermediate, facilitating cyclization. The reaction proceeds via a Michael addition-cyclization mechanism, yielding the target compound in 86% after recrystallization from ethanol/water.

Reaction Conditions :

- Molar Ratio : 1:1 (hydrazine:malononitrile)

- Catalyst : Sodium acetate (2 equiv)

- Solvent : Ethanol (40 mL per 0.01 mol substrate)

- Time : 1 hour reflux

- Workup : Precipitation in cold water, filtration, recrystallization

This method’s robustness is evidenced by its application to 13 aryl derivatives (2a–m), though yields drop to 47% with electron-deficient aryl groups.

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation significantly reduces reaction times while maintaining high yields. A 2018 study demonstrated that irradiating 3,4-difluorophenylhydrazine and malononitrile derivatives in ethanol at 100°C for 10 minutes under microwave conditions produced the target compound in 74% yield.

Advantages :

- Time Efficiency : 10 minutes vs. 1–3 hours for conventional heating

- Yield Preservation : Comparable to traditional methods (74% vs. 86%)

- Scalability : Demonstrated for 0.01–0.1 mol scales

Two-Step Synthesis via Hydrazone Intermediate

Hydrazone Formation and Cyclization

This approach first converts 3,4-difluorobenzaldehyde to its hydrazone using hydrazine hydrate, followed by cyclization with malononitrile under basic conditions:

Hydrazone Synthesis :

- 3,4-Difluorobenzaldehyde + hydrazine hydrate → hydrazone (89% yield)

- Solvent: Ethanol/water (1:1), 55°C, 2 hours

Cyclization :

- Hydrazone + malononitrile + piperidine → pyrazole-4-carbonitrile

- Solvent: Ethanol, reflux, 4 hours (78% yield)

This method allows isolation of intermediates for quality control but requires additional purification steps.

Green Chemistry Approaches

Layered Double Hydroxide (LDH) Catalysis

A 2023 protocol utilized CoCeO₂ nanoparticles in aqueous media to catalyze the one-pot synthesis from 3,4-difluorophenylhydrazine, malononitrile, and aldehydes:

Conditions :

Advantages :

- Sustainability : Water solvent, recyclable catalyst (5 cycles, <5% activity loss)

- Atom Economy : 92% calculated for optimized procedure

Comparative Analysis of Synthethic Methods

Purification and Characterization

Recrystallization Optimization

Optimal purification uses ethanol/water (3:1 v/v), achieving >99% purity by HPLC. Alternative methods:

- Column Chromatography : Silica gel, hexane/ethyl acetate (4:1), Rf = 0.32

- Sublimation : 150°C at 0.1 mmHg (for analytical samples)

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for designing inhibitors of various enzymes, particularly p38 mitogen-activated protein kinase (p38MAPK), which plays a crucial role in inflammatory diseases. Its structure allows for modifications that enhance its efficacy as a therapeutic agent.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of p38MAPK, suggesting potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile | p38MAPK Inhibition | 15.0 |

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Moderate Inhibition | 20.0 |

Anti-Cancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | Moderate inhibition |

| HeLa (cervical cancer) | 10.0 | Significant inhibition |

| A549 (lung carcinoma) | 15.3 | Moderate inhibition |

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown promise in reducing inflammation by inhibiting the release of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated cells.

Case Study : A study reported that modifications to the pyrazole ring can enhance the anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases.

Agriculture

The compound is being explored for its potential as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds. Its unique chemical structure allows for selective action against certain species while minimizing effects on beneficial organisms.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, molecular docking studies have suggested that it can bind to bacterial enzymes, inhibiting their activity and thus exerting antimicrobial effects . The exact pathways and targets may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural features and properties of 5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile and related compounds:

Key Observations:

Substituent Electronic Effects: Fluorine atoms on the phenyl ring (e.g., 3,4-difluoro vs. The 3,4-difluoro substitution may improve metabolic stability compared to non-halogenated analogs . Trifluoromethyl and sulfinyl groups in fipronil contribute to its strong electron-withdrawing character, enhancing its binding affinity to insect GABA receptors .

The trifluoroethyl group in 5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile introduces a flexible aliphatic chain, reducing aromatic stacking interactions but increasing solubility in non-polar solvents .

Crystallographic and Physical Properties

- Crystal Packing : The 2-chloroethyl derivative (C6H7ClN4) forms intermolecular N-H⋯N and C-H⋯Cl interactions, stabilizing its crystal lattice. Similar hydrogen-bonding patterns are expected in the 3,4-difluoro analog, though fluorine’s smaller size may alter bond distances .

- Thermal Stability: Melting points for halogenated derivatives are often higher due to increased van der Waals forces. For instance, 5-amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile melts at 228–229°C , while aliphatic analogs (e.g., trifluoroethyl derivative) may exhibit lower melting points .

Biological Activity

5-Amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound generally involves several key steps:

- Formation of Hydrazone : The reaction of 3,4-difluorobenzaldehyde with hydrazine hydrate produces a hydrazone intermediate.

- Cyclization : This intermediate is cyclized with malononitrile under basic conditions to yield the target aminopyrazole structure.

This method has shown good yields and selectivity under mild reaction conditions, making it suitable for both academic and industrial applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, compounds in the aminopyrazole class have demonstrated:

- Inhibition of Tubulin Polymerization : Certain derivatives exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, derivatives showed IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines .

- Cytotoxicity Against Cancer Cell Lines : Compounds derived from this scaffold have shown significant cytotoxicity against cervical (HeLa) and prostate (DU 205) cancer cell lines .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- p38 MAP Kinase Inhibition : This compound acts as a selective inhibitor of p38 MAP kinase, an important target in inflammatory diseases. Studies indicate that it can significantly inhibit TNF-alpha release in LPS-stimulated models .

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the ATP binding pocket of p38 MAPK, establishing crucial hydrogen bonds that enhance its selectivity and potency .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, this compound has been explored for other therapeutic applications:

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which is beneficial for combating oxidative stress-related diseases .

- Potential as Pesticides : The compound's ability to interact with specific biological targets makes it a candidate for agricultural applications as a pesticide or herbicide .

Case Study 1: Anticancer Activity

A study conducted on various aminopyrazole derivatives demonstrated their effectiveness against multiple cancer types. The most promising candidates showed IC50 values in the low micromolar range and were found to induce apoptosis in cancer cells through tubulin inhibition mechanisms.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory potential of this compound revealed that it could reduce inflammatory markers significantly in vitro, suggesting its utility in treating chronic inflammatory conditions.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Models interactions with biological targets (e.g., enzyme active sites) to guide drug design .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in physiological environments .

What biological activities have been reported for structurally related pyrazole derivatives?

Basic Research Question

While direct data on this compound is limited, analogs show:

- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines inhibit kinases (IC₅₀ ~1–10 µM) .

- Antimicrobial Effects : Nitro-substituted pyrazoles exhibit MIC values of 8–32 µg/mL against S. aureus .

- Neuroprotective Potential : Fluorophenyl groups enhance blood-brain barrier penetration in adenosine receptor antagonists .

How can researchers address contradictions in reported synthetic yields for pyrazole derivatives?

Advanced Research Question

Discrepancies arise from:

- Reagent Purity : Impurities in starting materials (e.g., 3,4-difluoroaniline) reduce yields. Use HPLC-grade solvents and recrystallized intermediates .

- Reaction Monitoring : In-situ techniques (e.g., TLC or NMR kinetics) identify side reactions early .

- Data Reproducibility : Standardize protocols (e.g., inert atmosphere, controlled humidity) and report detailed experimental logs .

What strategies improve regioselectivity in pyrazole cyclization reactions?

Advanced Research Question

- Directing Groups : Electron-withdrawing substituents (e.g., –CN, –NO₂) guide cyclization to the 4-position .

- Microwave-Assisted Synthesis : Reduces reaction time (<1 hour) and improves regiocontrol via uniform heating .

- Catalytic Systems : Pd/Cu catalysts enhance selectivity for 1,3,5-trisubstituted pyrazoles .

How does the difluorophenyl substituent impact the compound’s physicochemical properties?

Advanced Research Question

- Lipophilicity : Fluorine atoms increase logP by ~0.5–1.0 units, enhancing membrane permeability .

- Metabolic Stability : C–F bonds resist oxidative degradation, prolonging half-life in vivo .

- Crystal Packing : Fluorine participates in C–H⋯F interactions, altering polymorphism .

What purification techniques are optimal for isolating this compound from reaction mixtures?

Basic Research Question

- Recrystallization : Ethanol/water (1:1) yields high-purity crystals (>95%) .

- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves nitro- and cyano-substituted byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) separate regioisomers .

How can researchers leverage hydrogen-bonding motifs for supramolecular applications?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.